molecular formula C22H21FN4O3S B609975 Darigabat CAS No. 1614245-70-3

Darigabat

Número de catálogo B609975
Número CAS: 1614245-70-3
Peso molecular: 440.49
Clave InChI: PTTQXDBPTFOCMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Darigabat, also known as CVL-865, PF-06372865, or PF-6372865, is a GABAergic medication currently under development . It is being developed for the treatment of photosensitive epilepsy, focal onset seizures, panic disorder, and other anxiety disorders . It was also under development for the treatment of generalized anxiety disorder and chronic lower back pain, but development for these indications was discontinued . Darigabat is taken via oral administration .


Molecular Structure Analysis

The IUPAC name for Darigabat is 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine . Its molecular formula is C22H21FN4O3S and it has a molar mass of 440.49 g·mol−1 .


Chemical Reactions Analysis

Darigabat has shown antiseizure efficacy in a range of preclinical epilepsy models in animals, including the kainic acid model of mesial temporal lobe epilepsy where it produced a statistically significant reduction in hippocampal paroxysmal discharges .

Aplicaciones Científicas De Investigación

Antiseizure Activity in Epilepsy Models

Darigabat, known as an α2/3/5 subunit-selective positive allosteric modulator of GABA_A receptors, has shown significant promise in the field of epilepsy research. A study conducted by R. Gurrell et al. (2022) in "CNS Neuroscience & Therapeutics" highlighted its pronounced antiseizure activity. This research focused on assessing darigabat's acute antiseizure effects in a mesial temporal lobe epilepsy (MTLE) mouse model, particularly noting its efficacy in cases of drug-resistant focal seizures.

Epilepsy Drug Development

In the domain of new antiepileptic drug development, darigabat has been a topic of interest. The Sixteenth Eilat Conference on New Antiepileptic Drugs and Devices (EILAT XVI) in 2022, as summarized by M. Bialer et al. (2022) in "Epilepsia", included darigabat among the compounds in more advanced clinical development stages. This conference presented novel preclinical data and patient findings, emphasizing darigabat's potential as a therapeutic agent for seizures and epilepsy.

Mecanismo De Acción

Darigabat acts as a GABA A receptor positive allosteric modulator . It is specifically a positive allosteric modulator that selectively targets α2, α3, and α5 subunit-containing GABA A receptors, with minimal functional activity at α1 subunit-containing GABA A receptors .

Safety and Hazards

In clinical trials conducted thus far, side effects of Darigabat have included dizziness, fatigue, headache, mild-to-moderate somnolence, bradyphrenia (slowness of thought), modest memory impairment, mild cognitive impairment, balance impairment, and feeling abnormal . It has been described as well-tolerated .

Direcciones Futuras

As of January 2023, Darigabat is in phase 2 clinical trials for epilepsy and seizures, phase 1 trials for panic disorder, and preclinical development for anxiety disorders . Development for back pain was discontinued due to lack of effectiveness in a phase 2 trial, while development for generalized anxiety disorder was discontinued due to business reasons as well as lack of effectiveness in a phase 2 trial .

Propiedades

IUPAC Name

7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQXDBPTFOCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darigabat

CAS RN

1614245-70-3
Record name Darigabat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARIGABAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 10, 100 mg, 0.27 mmol), 2-(4-ethylsulfonyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (Preparation 21, 88 mg, 0.27 mmol) and cesium carbonate (177 mg, 0.54 mmol) in dioxane (5 mL) and water (1 mL) was degassed with argon for 10 minutes followed by the addition of 1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (4.4 mg, 0.005 mmol). The resulting mixture was heated at 100° C. for 16 hours, cooled to room temperature and diluted with EtOAc (15 mL). The organic layer was washed with water (10 mL) and saturated brine solution (10 mL) then dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 afforded the title compound as off white solid in 13% yield, 15 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.4 mg
Type
catalyst
Reaction Step Three
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darigabat
Reactant of Route 2
Reactant of Route 2
Darigabat
Reactant of Route 3
Reactant of Route 3
Darigabat
Reactant of Route 4
Reactant of Route 4
Darigabat
Reactant of Route 5
Reactant of Route 5
Darigabat
Reactant of Route 6
Reactant of Route 6
Darigabat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.